Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorine atom at the 8th position and a trifluoromethyl group at the 2nd position on the imidazo[1,2-a]pyridine ring, along with an ethyl ester group at the 3rd position. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine derivatives, including Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, can be achieved through several methods. One common approach involves the cycloisomerization of N-propargylpyridiniums under basic conditions. This method is rapid, metal-free, and can be conducted under ambient conditions, yielding the desired product in high efficiency .
Another method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by further functionalization of the core scaffold through metal-catalyzed coupling reactions. These reactions often employ catalysts such as copper, iron, gold, ruthenium, and palladium .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free and catalyst-free reactions, is increasingly being adopted to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups such as alkyl, aryl, or halogen groups .
Scientific Research Applications
Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethyl groups enhance its binding affinity to target proteins, potentially inhibiting their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A well-known sedative-hypnotic drug used for the treatment of insomnia.
Zolimidine: An anti-ulcer drug used for the treatment of peptic ulcers.
Rifaximin: An antibiotic used for the treatment of hepatic encephalopathy.
The unique structural features of this compound, such as the presence of both fluorine and trifluoromethyl groups, contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4N2O2/c1-2-19-10(18)7-8(11(13,14)15)16-9-6(12)4-3-5-17(7)9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKIOGAPGZOSBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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